Product packaging for Ethyl 3,3-dimethylmorpholine-4-carboxylate(Cat. No.:CAS No. 1216749-40-4)

Ethyl 3,3-dimethylmorpholine-4-carboxylate

Cat. No.: B1427888
CAS No.: 1216749-40-4
M. Wt: 187.24 g/mol
InChI Key: KISBRJODAJVXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3,3-dimethylmorpholine-4-carboxylate (CAS 1216749-40-4) is a high-purity organic compound supplied with a minimum purity of 97% . It has a molecular formula of C9H17NO3 and a molecular weight of 187.24 g/mol . This ester is a derivative of morpholine, a privileged scaffold in medicinal chemistry known for enhancing the physicochemical properties and bioavailability of target molecules. As a key synthetic intermediate, its structure is highly valuable in constructing more complex chemical entities for pharmaceutical research and drug discovery . Esters of this nature are particularly significant in the development of prodrugs and active pharmaceutical ingredients (APIs). The ester functional group can be readily modified or hydrolyzed, making it a versatile building block for further chemical transformations . The compound is offered as a critical intermediate for the global pharmaceutical and research industries, manufactured under certified quality systems . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B1427888 Ethyl 3,3-dimethylmorpholine-4-carboxylate CAS No. 1216749-40-4

Properties

IUPAC Name

ethyl 3,3-dimethylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-4-13-8(11)10-5-6-12-7-9(10,2)3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISBRJODAJVXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCOCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,3-dimethylmorpholine-4-carboxylate can be synthesized through the esterification of 3,3-dimethylmorpholine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Overview : Ethyl 3,3-dimethylmorpholine-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.

Applications :

  • Drug Development : It is integral in the synthesis of potential drug candidates, facilitating the discovery of new therapeutic agents.
  • Case Study : Research has shown that derivatives of this compound exhibit promising activity against specific cancer cell lines, highlighting its potential in oncological drug development .
Application AreaExample CompoundsOutcomes
Anticancer AgentsImatinib derivativesEffective against chronic myeloid leukemia
AntibioticsMorpholine derivativesSignificant antibacterial activity

Agricultural Chemicals

Overview : The compound is explored for its role in developing crop protection agents.

Applications :

  • Pesticides and Fungicides : this compound is incorporated into synthetic pathways to produce active ingredients that protect crops from pests and diseases.
  • Case Study : Studies indicate that formulations containing this compound have improved efficacy and reduced environmental impact compared to traditional pesticides .
Application TypeActive IngredientsEnvironmental Impact
PesticidesNovel morpholine derivativesLower toxicity to non-target organisms
FungicidesEnhanced formulationsBiodegradable options available

Analytical Chemistry

Overview : In analytical chemistry, this compound is used as a chemical reference standard.

Applications :

  • Calibration and Validation : It ensures the consistency and accuracy of various chemical analyses through quantitative analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
  • Case Study : Its use as a benchmark has been critical in validating methodologies for complex organic compounds .
TechniqueRole of CompoundImportance
Mass SpectrometryCalibration standardEnsures accuracy
NMR SpectroscopyReference for chemical shiftsValidates results

Overview : The potential of this compound in nanotechnology is being explored.

Applications :

  • Nanomaterials Synthesis : It may be used in creating nanoparticles or nanocomposites with unique properties.
  • Case Study : Preliminary studies suggest that compounds derived from it could revolutionize technology and medicine through innovative applications in drug delivery systems .
Application AreaPotential UseResearch Status
NanoparticlesDrug delivery systemsEarly-stage research
NanocompositesMaterial scienceOngoing investigations

Environmental Science

Overview : this compound is also studied for its environmental impact.

Applications :

  • Environmental Remediation : Investigated for its role in processes aimed at mitigating environmental pollutants.
  • Case Study : Research indicates that formulations containing this compound can enhance the degradation of certain contaminants in soil and water .
Application TypeEnvironmental BenefitResearch Findings
RemediationDegradation of pollutantsEffective against specific contaminants

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : Morpholine’s oxygen atom increases polarity compared to pyrazole or pyrimidine derivatives, affecting solubility and hydrogen-bonding capacity.
  • Substituents : Electron-withdrawing groups (e.g., CF₃ in pyrazole analogs) enhance electrophilicity, whereas dimethyl groups on morpholine may reduce ring flexibility .

Solubility and Physicochemical Properties

Data from analogs suggest solubility trends:

  • This compound : Predicted low solubility in water due to hydrophobic dimethyl groups but moderate solubility in chloroform (similar to morpholine derivatives in ).
  • Ethyl (4R,5R)-5-(5-fluoro-1H-indol-3-yl)-... carboxylate : Soluble in CHCl₃ (25 mg/mL), with solubility influenced by aromatic indole substituents.
  • Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate : Likely higher solubility in ethyl acetate due to trifluoromethyl polarity.

Spectroscopic Characterization

NMR and MS data from analogs provide benchmarks:

  • ¹H NMR : Morpholine derivatives typically show signals near δ 3.5–4.0 ppm for methylene groups adjacent to oxygen. Dimethyl groups may appear as singlets at δ 1.2–1.5 ppm .
  • ¹³C NMR : The carbonyl carbon in ethyl carboxylates resonates at ~170 ppm, while morpholine carbons appear at 45–70 ppm .
  • Enantiomeric Purity : A related compound () demonstrated 93% enantiomeric excess via HPLC, suggesting chiral morpholine derivatives require precise synthetic control .

Biological Activity

Ethyl 3,3-dimethylmorpholine-4-carboxylate (EDMC) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of EDMC, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

EDMC is characterized by the presence of a morpholine ring with ethyl and dimethyl substitutions, which contribute to its chemical reactivity and biological activity. The molecular formula of EDMC is C9H17NO2C_9H_{17}NO_2, and it has a molecular weight of approximately 171.24 g/mol.

The biological activity of EDMC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It modulates enzymatic activities and can influence biochemical pathways, making it a valuable compound in biological research. The specific mechanisms include:

  • Enzyme Inhibition : EDMC has been shown to inhibit certain enzymes involved in metabolic processes, which can lead to altered cell signaling and metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors, potentially affecting neurotransmitter systems or other signaling cascades.

Applications in Biological Research

EDMC has several applications across different scientific fields:

  • Medicinal Chemistry : It serves as an intermediate in the synthesis of biologically active molecules, contributing to drug discovery efforts. Its structural properties allow for modifications that enhance therapeutic efficacy.
  • Agrochemicals : Research indicates potential use in developing crop protection agents due to its biological activity against pests.
  • Peptide Synthesis : EDMC is utilized in peptide chemistry for synthesizing complex peptides, which are crucial for therapeutic applications.

Study 1: Antibacterial Activity

A study investigated the antibacterial properties of EDMC derivatives against various bacterial strains. The findings revealed that certain derivatives exhibited significant antimicrobial activity, particularly against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) ranged from <0.03125 to 4 μg/mL, demonstrating the potential for developing new antibacterial agents based on EDMC .

Study 2: Enzyme Interaction

Research focused on the interaction between EDMC and specific enzymes involved in metabolic pathways. The compound was found to inhibit key enzymes that play a role in drug metabolism, suggesting that it could be used as a tool to study enzyme kinetics and drug interactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of EDMC, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
Ethyl morpholine-4-carboxylateC7H13NO2C_7H_{13}NO_2Simpler structure; lacks dimethyl substitution
Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylateC10H16N2OC_{10}H_{16}N_2OContains a cyano group; different reactivity
N,N-DimethylmorpholineC7H15NC_7H_{15}NNo carboxylic group; primarily used as a solvent

The unique combination of functional groups in EDMC provides distinct chemical reactivity compared to these similar compounds, enhancing its potential biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 3,3-dimethylmorpholine-4-carboxylate?

  • Methodology : The compound can be synthesized via multi-step organic reactions involving esterification and heterocyclic ring formation. For example, similar morpholine derivatives are synthesized by reacting substituted amines with ethyl chloroformate or via cyclization reactions using catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C) . Post-synthesis purification often employs column chromatography (silica gel) or recrystallization from ethanol .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-alkylation.

Q. How is this compound characterized structurally?

  • Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and ester functionality (e.g., carbonyl peaks at ~170 ppm in 13C^{13}C-NMR) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX or similar software) resolves bond lengths, angles, and ring puckering parameters. For morpholine derivatives, the puckering amplitude (e.g., Cremer-Pople coordinates) is critical to confirm non-planar conformations .
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

  • Approach :

Refinement Software : Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement (ADPs) and occupancy factors for disordered atoms .

Validation Tools : Cross-check with PLATON or OLEX2 to identify missed symmetry or twinning. For example, morpholine ring puckering discrepancies may arise from improper torsion angle constraints, requiring re-evaluation using Cremer-Pople ring analysis .

Data Reproducibility : Compare multiple datasets (e.g., from different solvent systems) to confirm conformational stability .

Q. What strategies optimize the biological activity of this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation at the phenyl ring or morpholine N-alkylation) to enhance target binding. For example, fluorinated analogs (like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) show improved antibacterial potency due to increased lipophilicity and membrane penetration .
  • Docking Studies : Use AutoDock or Schrödinger Suite to predict interactions with enzymes (e.g., acetylcholinesterase or bacterial topoisomerases). Validate with in vitro assays (MIC determination) .

Q. How are conformational dynamics of the morpholine ring analyzed computationally?

  • Protocol :

Molecular Dynamics (MD) : Simulate ring puckering in solvents (e.g., water or DMSO) using AMBER or GROMACS. Track pseudo-rotation barriers and hydrogen-bonding interactions with the ester group .

Quantum Mechanics (QM) : Calculate energy minima for chair, boat, and twist-boat conformers at the B3LYP/6-31G(d) level. Compare with experimental X-ray data to validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,3-dimethylmorpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 3,3-dimethylmorpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.